Mass spectrometry of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol
Mass spectrometry of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol
An In-Depth Technical Guide to the Mass Spectrometry of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol
Authored by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the expected mass spectrometric behavior of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol. Leveraging foundational principles of electrospray ionization (ESI) and collision-induced dissociation (CID), this document serves as an essential resource for researchers, scientists, and drug development professionals. It outlines predicted fragmentation pathways, offers detailed experimental protocols, and explains the scientific rationale behind the analytical strategy, ensuring both technical accuracy and practical applicability.
Introduction: The Analytical Imperative for 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol
5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol is a heterocyclic compound featuring a pyridine ring, known for its presence in many pharmaceuticals, and a thiazole ring, a common scaffold in medicinal chemistry. The structural elucidation and purity assessment of such molecules are paramount in drug discovery and development. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample amounts.[1][2]
This guide focuses on the application of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for the characterization of this specific molecule. ESI is a soft ionization technique, ideal for producing intact protonated molecules of polar compounds, which then allows for systematic fragmentation and structural analysis through collision-induced dissociation (CID).[3][4] Understanding the predictable fragmentation patterns is crucial for unambiguous identification in complex matrices and for metabolite identification studies.
Foundational Mass Spectrometry: Ionization and Molecular Ion Detection
The initial step in the mass spectrometric analysis is the gentle conversion of the analyte from a liquid phase to gas-phase ions. ESI is the method of choice for a polar, nitrogen-containing heterocyclic compound like 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol.[1][2] The basic nitrogen on the pyridine ring readily accepts a proton, leading to the formation of a stable protonated molecule, [M+H]⁺.
Molecular Formula: C₉H₈N₂OS Molecular Weight: 192.24 g/mol [5][6] Predicted Monoisotopic Mass of [M+H]⁺: 193.0430 m/z
The high-resolution mass measurement of this precursor ion is pivotal, as it provides the elemental composition, a key piece of data for confirming the compound's identity.[1]
Elucidating Structure through Tandem Mass Spectrometry (MS/MS)
While the precursor ion confirms the molecular weight, tandem mass spectrometry (MS/MS) is required to probe the structure. This involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).[4] The resulting fragmentation provides a structural fingerprint of the molecule. The fragmentation pathways are dictated by the chemical nature of the compound, with cleavages occurring at the weakest bonds and leading to the formation of stable fragment ions.
Predicted Fragmentation Pathways
Based on the known fragmentation behavior of thiazole and pyridine derivatives, several key fragmentation pathways can be predicted for 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol.[7][8][9] The pyridine and thiazole rings are relatively stable, but specific cleavages are expected.
-
Cleavage of the Thiazole Ring: The thiazole ring is prone to fragmentation under CID conditions.[8][10] A common pathway involves the cleavage of the C-S and C-N bonds within the ring, which can lead to characteristic losses.
-
Fragmentation of the Pyridine Moiety: The pyridine ring itself is aromatic and stable, but can lose neutral molecules like HCN.[11]
-
Loss of Small Neutral Molecules: The loss of small, stable neutral molecules such as CO (from the hydroxyl group tautomerizing to a ketone) and CH₃CN is a common fragmentation route.
The diagram below illustrates the proposed primary fragmentation cascade for the protonated molecule.
Caption: Predicted Fragmentation Pathway of [M+H]⁺.
Interpretation of Key Fragments
The predicted fragments provide structural confirmation by linking back to specific moieties of the parent molecule.
| Predicted m/z | Proposed Fragment Ion | Interpretation |
| 193.04 | [C₉H₉N₂OS]⁺ | Protonated molecular ion [M+H]⁺. |
| 162.03 | [C₈H₆N₂S]⁺ | Loss of a methoxy radical, suggesting a rearrangement, or a combined loss of water and a methyl radical. |
| 105.05 | [C₆H₅N₂]⁺ | Represents the pyridinyl-imino moiety, resulting from the cleavage of the thiazole ring. This is a highly diagnostic fragment. |
| 98.01 | [C₄H₄NS]⁺ | Corresponds to the methyl-thiazol-ol fragment after cleavage of the bond linking the two rings. |
| 78.03 | [C₅H₄N]⁺ | The pyridine cation, formed by the loss of HCN from the m/z 105 fragment, confirming the pyridine substructure.[11] |
Experimental Protocol: A Self-Validating Workflow
This section provides a robust, step-by-step methodology for the analysis of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol in 1 mL of LC-MS grade methanol.
-
Working Standard (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Final Sample Solution (10 ng/mL): Further dilute the working standard to a final concentration suitable for injection (e.g., 1-100 ng/mL) to avoid detector saturation.
Liquid Chromatography Parameters
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[11]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[3]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
MS Scan Mode: Full scan from m/z 50-400 to detect the precursor ion.
-
MS/MS Scan Mode: Product ion scan of the precursor ion at m/z 193.04.
-
Collision Energy: Ramped from 10-40 eV to generate a comprehensive fragmentation spectrum.[12]
The diagram below outlines the comprehensive experimental workflow.
Caption: End-to-End LC-MS/MS Workflow.
Conclusion: A Framework for Confident Identification
This guide establishes a comprehensive framework for the mass spectrometric analysis of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol. By combining theoretical predictions based on the known chemistry of its constituent heterocyclic systems with a detailed, practical experimental protocol, researchers are equipped to confidently identify and structurally characterize this molecule. The self-validating nature of the proposed workflow, from high-resolution precursor ion measurement to the logical fragmentation cascade observed in MS/MS, ensures a high degree of certainty in the analytical results. This approach is not only applicable to this specific compound but also serves as a template for the analysis of other novel small molecules in the drug development pipeline.
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